molecular formula Bi4O9Si3-2 B1175794 Cyclotetrasiloxane, 2,4-diethenyl-2,4,6,6,8,8-hexamethyl- CAS No. 17980-61-9

Cyclotetrasiloxane, 2,4-diethenyl-2,4,6,6,8,8-hexamethyl-

Cat. No.: B1175794
CAS No.: 17980-61-9
InChI Key:
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Description

Cyclotetrasiloxane, 2,4-diethenyl-2,4,6,6,8,8-hexamethyl- is a cyclic siloxane compound with the molecular formula C10H24O4Si4. This compound is characterized by its unique structure, which includes a ring of silicon and oxygen atoms with vinyl and methyl groups attached. It is commonly used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclotetrasiloxane, 2,4-diethenyl-2,4,6,6,8,8-hexamethyl- typically involves the hydrolysis of dimethyldichlorosilane, followed by a condensation reaction to form the cyclic siloxane structure. The reaction conditions often include the use of a catalyst, such as a strong acid or base, to facilitate the formation of the cyclic structure.

Industrial Production Methods

In industrial settings, the production of this compound is usually carried out through a continuous process that involves the distillation of the reaction mixture to separate the desired cyclic siloxane from other by-products. This method ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclotetrasiloxane, 2,4-diethenyl-2,4,6,6,8,8-hexamethyl- undergoes various types of chemical reactions, including:

    Oxidation: The vinyl groups can be oxidized to form epoxides or other oxygen-containing functional groups.

    Reduction: The compound can be reduced to form silane derivatives.

    Substitution: The vinyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include epoxides, silane derivatives, and substituted siloxanes, which have various applications in different industries.

Scientific Research Applications

Cyclotetrasiloxane, 2,4-diethenyl-2,4,6,6,8,8-hexamethyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.

    Biology: Employed in the development of biocompatible materials for medical devices.

    Medicine: Utilized in drug delivery systems due to its stability and reactivity.

    Industry: Applied in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which Cyclotetrasiloxane, 2,4-diethenyl-2,4,6,6,8,8-hexamethyl- exerts its effects involves the interaction of its silicon-oxygen backbone with various molecular targets. The vinyl groups provide sites for further chemical modification, allowing the compound to participate in a wide range of chemical reactions. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • Cyclotetrasiloxane, 2,2,4,4,6,8-hexamethyl-6,8-divinyl-
  • Cyclotetrasiloxane, 2,2,4,4,6,8-hexamethyl-4,8-diphenyl-
  • Cyclotetrasiloxane, 2,2,4,4,6,8-hexamethyl-

Uniqueness

Cyclotetrasiloxane, 2,4-diethenyl-2,4,6,6,8,8-hexamethyl- is unique due to the presence of both vinyl and methyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications where both properties are required, such as in the synthesis of advanced materials and in industrial processes.

Properties

CAS No.

17980-61-9

Molecular Formula

Bi4O9Si3-2

Molecular Weight

0

Origin of Product

United States

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